molecular formula C15H15N3O2 B2557247 4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile CAS No. 890093-01-3

4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile

Cat. No.: B2557247
CAS No.: 890093-01-3
M. Wt: 269.304
InChI Key: FVMITRPSEPMHLP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile is a synthetic, nitrile-containing small molecule of interest in medicinal chemistry and biochemical research. The compound features a benzonitrile core, a functional group prevalent in pharmaceuticals due to its versatile role in molecular interactions . The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl or hydroxyl groups to enhance binding affinity and selectivity toward biological targets . This makes it a valuable scaffold for developing enzyme inhibitors and receptor modulators. The structure incorporates a 4,5-dimethoxyphenyl ring system, a motif often associated with bioactive molecules that target neurological and oncological pathways . Furthermore, the (pyridin-4-ylmethyl)amino linker provides a potential point of interaction with enzymes or receptors, suggesting possible research applications in kinase inhibition or other signal transduction pathways . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns. It is supplied for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dimethoxy-2-(pyridin-4-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-14-7-12(9-16)13(8-15(14)20-2)18-10-11-3-5-17-6-4-11/h3-8,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMITRPSEPMHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Precursor Route

A widely employed strategy involves displacing a halogen atom from 2-halo-4,5-dimethoxybenzonitrile with pyridin-4-ylmethylamine (Scheme 1).

Typical Reaction Conditions (adapted from):

  • Substrate : 2-Chloro-4,5-dimethoxybenzonitrile
  • Nucleophile : Pyridin-4-ylmethylamine (2.5 equiv)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Solvent : DMF, 110°C, 24 h
  • Yield : 58–72%

Mechanistic Considerations :
The nitrile group meta-directs incoming nucleophiles while the adjacent methoxy groups modulate ring electronics. DFT calculations suggest the reaction proceeds through a concerted σ-complex pathway rather than a discrete Meisenheimer intermediate.

Optimization Data :

Variable Tested Range Optimal Value Yield Impact
Temperature (°C) 80–140 110 +22%
Base K₂CO₃, NaH, DBU Cs₂CO₃ +18%
Solvent DMSO, NMP, DMF DMF +15%

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling between 2-bromo-4,5-dimethoxybenzonitrile and pyridin-4-ylmethylamine provides superior yields under mild conditions (Scheme 2).

Representative Protocol :

  • Catalyst : Pd₂(dba)₃ (3 mol%)
  • Ligand : Xantphos (6 mol%)
  • Base : KOtBu (2.0 equiv)
  • Solvent : Toluene, 90°C, 12 h
  • Yield : 82–89%

Advantages :

  • Tolerates steric hindrance from methoxy groups
  • Enables use of less-activated aryl halides
  • Shorter reaction times compared to NAS

Comparative Performance :

Method Typical Yield Reaction Time Scalability
NAS 58–72% 18–24 h Moderate
Buchwald-Hartwig 82–89% 8–12 h Excellent

Sequential Functionalization Strategies

Late-Stage Methoxylation

An alternative approach constructs the methoxy groups after C–N bond formation:

  • Coupling : 2-Amino-5-methoxybenzonitrile + Pyridin-4-ylmethyl bromide
  • Demethylation : BBr₃ in CH₂Cl₂, −78°C → 0°C
  • Selective Remethylation : Dimethyl sulfate, K₂CO₃

Key Findings :

  • Demethylation selectivity: 94% preservation of benzonitrile
  • Overall yield: 67% over three steps

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) provides analytically pure material:

Property Value Method
Melting Point 158–160°C Differential Scanning Calorimetry
Purity >99.5% HPLC (C18, MeCN/H₂O)
Polymorphs Form I (stable) PXRD

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, 2H, Py-H), 7.34 (d, J = 4.8 Hz, 2H, Py-H), 6.89 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 4.38 (s, 2H, CH₂), 3.83 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃)
  • IR (KBr): ν 2225 cm⁻¹ (C≡N), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O)

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements enable kilogram-scale production:

Parameter Batch Process Flow Process
Reaction Volume 500 L 15 L reactor
Cycle Time 24 h 3.2 h
Productivity 1.2 kg/day 8.7 kg/day

Economic Analysis :

  • Raw material costs reduced by 41% through solvent recycling
  • 93% reduction in Pd catalyst usage via supported catalysts

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination shows promise for greener synthesis:

  • Catalyst : Ir(ppy)₃ (1 mol%)
  • Conditions : Blue LEDs, DMF, rt, 6 h
  • Yield : 78% with excellent functional group tolerance

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have identified derivatives of 4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile as promising candidates in the development of anticancer drugs. The compound exhibits significant inhibitory effects on various cancer cell lines, indicating its potential as a therapeutic agent. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth and survival.

2. Neuroprotective Effects
Research has shown that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The structure allows it to interact with neurotransmitter systems, potentially enhancing cognitive function and providing protection against neuronal damage.

Several case studies have documented the efficacy of this compound in various applications:

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential as an anticancer agent.
  • Neuroprotection :
    • Another investigation highlighted its neuroprotective effects in models of oxidative stress, showing reduced neuronal cell death and improved viability compared to control groups.
  • Pharmacological Profiling :
    • Comprehensive pharmacological profiling indicated favorable pharmacokinetic properties, including good absorption and moderate metabolic stability, enhancing its viability as a drug candidate.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key analogs and their properties:

Compound Name Substituents Solubility Biological Activity/Features Source/Reference
4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile 2-(Pyridin-4-ylmethyl)amino, 4,5-dimethoxy Moderate in polar solvents (inferred) Potential protein-ligand interactions
4-({9-[2,6-Dimethyl-4-(tris(isopropyl)silyloxy)phenyl]-6-oxo-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)benzonitrile (38) Pyrimido-diazepin core, tris(isopropyl)silyloxy group Low (bulky substituents) HIV-1 NNRTI (IC₅₀: <10 nM)
4-({9-[4-(Hydroxymethyl)-2,6-dimethylphenyl]-6-oxo-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)benzonitrile (39) Pyrimido-diazepin core, hydroxymethyl group Moderate HIV-1 NNRTI (improved metabolic stability)
4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile (CID: 70825) 4-Methylphenyl carbonyl, 4,5-dimethoxy Low (hydrophobic carbonyl group) Docking score: -6.427 kcal/mol (protein binding)
4-(4,6-Dichloropyrimidin-2-ylamino)benzonitrile 4,6-Dichloropyrimidinyl amino Low solubility in water N/A (industrial intermediate)
4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile 5-Bromo-4,6-dichloropyrimidinyl amino Very low (halogenated) High lipophilicity; safety concerns (GHS)
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile Dihydropyrimidinone ring Moderate (polar oxo group) Intermediate for etravirine (HIV drug)

Key Comparative Insights

Substituent Effects on Solubility
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxy groups in the target compound enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-(4,6-dichloropyrimidin-2-ylamino)benzonitrile), which exhibit low aqueous solubility due to electron-withdrawing Cl atoms.
  • Amino vs. Carbonyl Linkers: The pyridinylmethylamino group in the target compound may improve solubility over carbonyl-containing analogs (e.g., CID: 70825), as the amino group can form hydrogen bonds with water.

Biological Activity

4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H19N5O3C_{19}H_{19}N_{5}O_{3}. The compound features a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Mechanisms of Action:

  • Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Studies have reported IC50 values indicating effective concentrations for cell line inhibition.
  • Targeting Specific Pathways: It is suggested that the compound interacts with key signaling pathways involved in cell survival and proliferation, such as the Wnt/β-catenin pathway.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A43115.2
HT2910.5
MCF712.8

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Mechanisms of Action:

  • Disruption of Bacterial Cell Walls: The compound's structure allows it to penetrate bacterial membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation: Studies indicate that it can inhibit biofilm formation in pathogenic bacteria, enhancing its efficacy as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment: In a clinical trial involving patients with advanced-stage cancer, administration of this compound resulted in a significant reduction in tumor size in over 50% of participants.
  • Antimicrobial Efficacy: A study evaluating its effectiveness against drug-resistant strains of bacteria found that the compound significantly reduced bacterial load in infected animal models.

Q & A

Q. What are the recommended synthetic routes for 4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a pyridinylmethylamine derivative with a dimethoxybenzonitrile precursor. Key steps include:

  • Nucleophilic substitution : Reacting 2-amino-4,5-dimethoxybenzonitrile with 4-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the desired amine linkage.
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions during coupling .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (≥98% purity) is recommended to isolate the compound from byproducts .
  • Validation : Confirm purity via melting point analysis and tandem mass spectrometry (LC-MS/MS).

Q. How should researchers approach the spectroscopic characterization (e.g., NMR, IR) of this compound to confirm its structure?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to identify key signals:
    • Aromatic protons (6.8–7.5 ppm for pyridine and benzene rings).
    • Methoxy groups (~3.8 ppm for OCH₃).
    • Nitrile carbon (~115 ppm in 13C^{13}C-NMR).
  • IR Spectroscopy : The nitrile (C≡N) stretching vibration appears at ~2230 cm⁻¹. Hydrogen-bonding interactions in aqueous environments can shift this signal, requiring comparison with computational predictions .
  • Cross-validation : Compare experimental spectra with density functional theory (DFT)-simulated spectra for accuracy.

Q. What crystallographic techniques are suitable for determining the three-dimensional structure of this compound, and how can data refinement challenges be addressed?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion .
  • Structure Solution : Employ direct methods via SHELXT for phase determination, followed by refinement with SHELXL to model hydrogen atoms and anisotropic displacement parameters .
  • Challenges : Twinning or poor crystal quality can be mitigated by recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets, and how can docking results be validated?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with proteins. Key parameters:
    • Grid box centered on the active site (e.g., kinase domains).
    • Flexible ligand sampling to account for rotational bonds .
  • Validation :
    • Compare docking scores (e.g., ≤−6.5 kcal/mol indicates strong binding) with experimental IC₅₀ values from enzyme inhibition assays .
    • Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability in explicit solvent.

Q. How can researchers resolve contradictions between computational predictions and experimental binding assay data for this compound?

Methodological Answer:

  • Systematic Analysis :
    • Re-examine docking parameters (e.g., protonation states of pyridine nitrogen and amine groups).
    • Validate force fields (e.g., OPLS4 vs. CHARMM36) in MD simulations.
  • Experimental Cross-Check :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics/thermodynamics.
    • Perform alanine scanning mutagenesis on target proteins to identify critical residues for interaction .

Q. What methodologies are recommended for analyzing the hydrogen-bonding interactions of the nitrile group in aqueous or biological environments?

Methodological Answer:

  • Spectroscopic Techniques :
    • FTIR/Raman : Monitor shifts in C≡N stretching frequency (e.g., blueshift indicates hydrogen bonding with water ).
    • 2D NMR : Detect NOE correlations between the nitrile and proximal protons (e.g., solvent or protein residues).
  • Computational Analysis :
    • Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify H-bond donors/acceptors .
    • Use quantum mechanics/molecular mechanics (QM/MM) to model nitrile interactions within protein binding pockets.

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